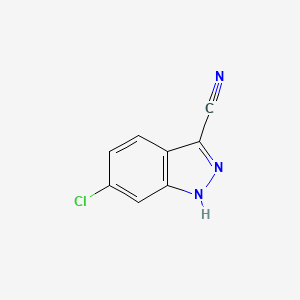
6-Chloro-1H-indazole-3-carbonitrile
Cat. No. B1392378
Key on ui cas rn:
885278-30-8
M. Wt: 177.59 g/mol
InChI Key: UURANFWTYQPVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365574B2
Procedure details


A DMA (48 mL) solution containing the intermediate from Step B (4.0 g, 14.36 mmol), zinc powder (113 mg, 1.72 mmol), zinc cyanide (1.01 g, 8.86 mmol), 1,1′-bis(diphenylphosphino)ferrocene (318 mg, 0.58 mmol) and tris(dibenzylideneacetone)dipalladium (263 mg, 0.29 mmol) was heated at 120° C. for 45 minutes. The solution was cooled to room temperature and partitioned between EtOAc and 0.5M HCl aq. The organic phase was washed twice with 0.5M HCl aq and brine. The organic phase was then dried over MgSO4, filtered and concentrated. The crude material was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated product. 1H NMR (400 MHz, CH3 CN-d3): δ 7.83 (d, J=8.7 Hz, 1H); 7.77 (d, J=1.7 Hz, 1H); 7.36 (dd, J=8.7, 1.7 Hz, 1H). m/z=178.1 (M+H).



Name
zinc cyanide
Quantity
1.01 g
Type
catalyst
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](I)=[N:7][NH:8]2)=[CH:4][CH:3]=1.C[C:13]([N:15](C)C)=O>[Zn].[C-]#N.[Zn+2].[C-]#N.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:13]#[N:15])=[N:7][NH:8]2)=[CH:4][CH:3]=1 |f:3.4.5,6.7.8,9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2C(=NNC2=C1)I
|
|
Name
|
|
|
Quantity
|
48 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
113 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
zinc cyanide
|
|
Quantity
|
1.01 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
|
Name
|
|
|
Quantity
|
318 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
|
Name
|
|
|
Quantity
|
263 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between EtOAc and 0.5M HCl aq. The organic phase
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed twice with 0.5M HCl aq and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was then dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by silica gel chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the indicated product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C2C(=NNC2=C1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
